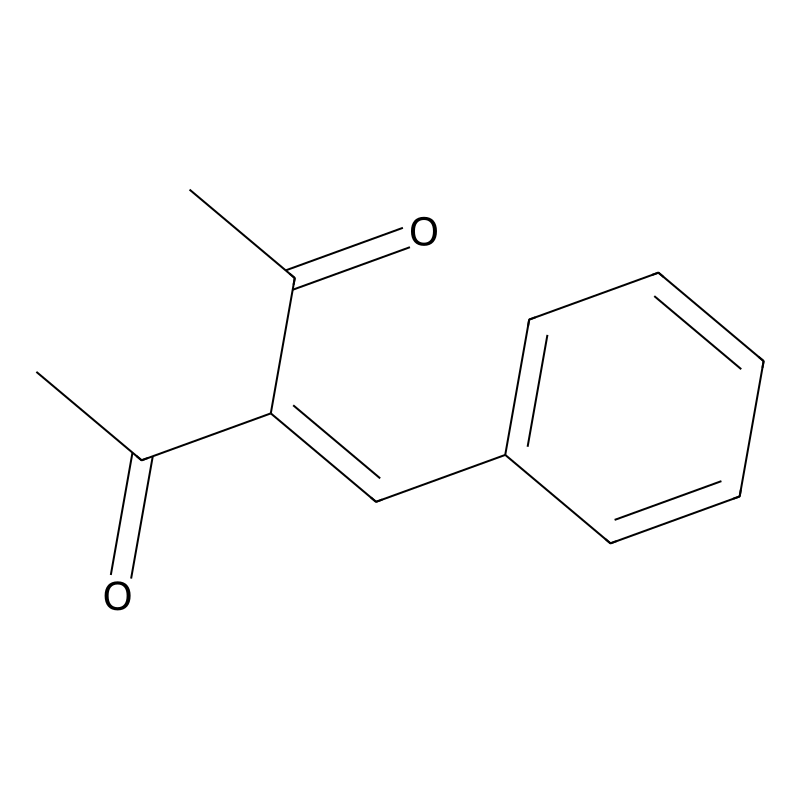3-Benzylidene-2,4-pentanedione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Preparation of Heterocyclic Compounds: 3-Benzylidene-2,4-pentanedione can serve as a building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. For instance, it reacts with phosphonite esters to form five-membered cyclic oxyphosphoranes []. Additionally, it can react with alkyl isocyanides to yield 5-hydroxy-N-substituted-2H-pyrrol-2-ones [].
Precursor for Functionalized Materials
- Synthesis of Conjugated Polymers: 3-Benzylidene-2,4-pentanedione can be used as a precursor for the synthesis of conjugated polymers, which are polymers with alternating single and double bonds that exhibit unique electronic and optical properties. Through a process called trimethylsilylation, it can be converted to 3-benzylidene-2,4-bis (trimethylsilyloxy)-1,4-pentadiene, which is then used to prepare conjugated polymers [].
3-Benzylidene-2,4-pentanedione is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. It is also known by various names, including Benzalacetylacetone and 3-(phenylmethylene)-2,4-pentanedione. The compound features a conjugated system with a carbonyl group, making it a versatile intermediate in organic synthesis. Its structure consists of a benzylidene moiety attached to a diketone framework, which contributes to its reactivity and biological activity .
- Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of more complex molecules.
- Cycloaddition Reactions: For instance, it reacts with alkyl isocyanides through a formal [1+4] cycloaddition to yield functionalized furan derivatives .
- Reactions with Phosphines: The compound can react with trialkyl phosphines, resulting in the formation of dipolar ions .
These reactions highlight its utility as a building block in synthetic organic chemistry.
Research indicates that 3-benzylidene-2,4-pentanedione exhibits noteworthy biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit certain enzymes and interact with biological targets makes it a candidate for further pharmacological studies .
The synthesis of 3-benzylidene-2,4-pentanedione typically involves:
- Condensation Reaction:
- Reacting benzaldehyde with acetylacetone under acidic conditions leads to the formation of 3-benzylidene-2,4-pentanedione.
- The reaction can be represented as follows:
- Alternative Methods:
- Other methods may include the use of different aldehydes or diketones, allowing for the synthesis of substituted derivatives.
3-Benzylidene-2,4-pentanedione finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
- Coordination Chemistry: The compound can form complexes with metals, which are useful in catalysis and material science.
- Biological Research: Its biological activity makes it a subject of interest in drug development and medicinal chemistry .
Studies have explored the interactions of 3-benzylidene-2,4-pentanedione with various biological systems:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes linked to disease pathways.
- Cellular Interaction: It has been tested for cytotoxicity against cancer cells, revealing its potential as a therapeutic agent .
These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-benzylidene-2,4-pentanedione. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetylacetone | C₅H₈O₂ | Simple diketone structure; widely used solvent |
| 3-Hydroxy-2-butanone | C₄H₈O₂ | Contains hydroxyl group; involved in metabolic pathways |
| 1,3-Diphenylpropane-1,3-dione | C₁₄H₁₄O₂ | Contains two phenyl groups; used in organic synthesis |
Uniqueness of 3-Benzylidene-2,4-pentanedione
What sets 3-benzylidene-2,4-pentanedione apart is its unique combination of a benzylidene moiety and diketone functionality. This structure not only enhances its reactivity but also contributes to its diverse biological activities compared to simpler diketones or phenolic compounds.
3-Benzylidene-2,4-pentanedione, a β-diketone derivative, emerged as a compound of interest through advancements in condensation reactions in the late 19th and early 20th centuries. While its exact discovery date remains undocumented, its synthesis aligns with the Claisen-Schmidt condensation framework, a method pioneered by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède for preparing α,β-unsaturated ketones. Early applications focused on its role as a precursor in heterocyclic syntheses, as demonstrated in studies where benzaldehyde and acetylacetone were condensed under basic conditions to form benzylidene derivatives. By the mid-20th century, its utility expanded into coordination chemistry, particularly as a ligand for transition metals.
Structural Overview and IUPAC Nomenclature
The compound’s systematic IUPAC name is 3-benzylidenepentane-2,4-dione, reflecting its structural features:
- A pentanedione backbone (2,4-pentanedione) with ketone groups at positions 2 and 4.
- A benzylidene substituent (–CH=C6H5) at position 3, formed via conjugation between the benzene ring and the diketone system.
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 185–188 °C at 15 mmHg | |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index | Not explicitly reported | – |
| CAS Registry Number | 4335-90-4 |
The planar structure of the enone system (α,β-unsaturated diketone) enables resonance stabilization, which is critical for its reactivity in cycloadditions and metal coordination.
Significance in Organic and Coordination Chemistry
3-Benzylidene-2,4-pentanedione occupies a niche in synthetic and materials chemistry due to its dual functionality:
- Organic Synthesis:
- Serves as a dienophile in Diels-Alder reactions, forming six-membered rings.
- Undergoes oximation to produce isoxazoline derivatives, as demonstrated in reactions with hydroxylamine hydrochloride.
- Acts as a photostabilizer in sunscreens by quenching triplet-state energy from UV filters like avobenzone.
- Coordination Chemistry:
- Functions as a bidentate ligand, coordinating through the diketone’s oxygen atoms. Example complexes include:
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








